molecular formula C13H18S B7989110 1-Allylsulfanyl-4-n-butylbenzene

1-Allylsulfanyl-4-n-butylbenzene

Cat. No.: B7989110
M. Wt: 206.35 g/mol
InChI Key: XEIVWURTUJKUCC-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-n-butylbenzene is an organic compound with the molecular formula C13H18S It is characterized by the presence of an allylsulfanyl group attached to a benzene ring, which is further substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-4-n-butylbenzene typically involves the reaction of 4-n-butylbenzene with allyl sulfide under specific conditions. One common method is through the use of a Friedel-Crafts alkylation reaction, where the benzene ring undergoes electrophilic substitution to introduce the allylsulfanyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperatures to facilitate the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-4-n-butylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Allylsulfanyl-4-n-butylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-n-butylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction is facilitated by the electron-donating nature of the allylsulfanyl group, which activates the benzene ring towards substitution .

Comparison with Similar Compounds

Similar Compounds

    1-Allylsulfanyl-4-methylbenzene: Similar structure but with a methyl group instead of a butyl group.

    1-Allylsulfanyl-4-ethylbenzene: Contains an ethyl group instead of a butyl group.

    1-Allylsulfanyl-4-propylbenzene: Features a propyl group in place of the butyl group.

Uniqueness

1-Allylsulfanyl-4-n-butylbenzene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The length of the butyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its shorter-chain analogs .

Properties

IUPAC Name

1-butyl-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18S/c1-3-5-6-12-7-9-13(10-8-12)14-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIVWURTUJKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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